molecular formula C17H17N7O2S B2508471 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2202171-24-0

3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione

Katalognummer: B2508471
CAS-Nummer: 2202171-24-0
Molekulargewicht: 383.43
InChI-Schlüssel: HMSLMCGTHFQNHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with an azetidine ring and a benzothiazole-dione moiety. The compound’s design likely aims to optimize binding affinity and selectivity for specific molecular targets, leveraging the triazolo-pyridazine scaffold’s versatility in drug discovery.

Eigenschaften

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-11-18-19-15-7-8-16(20-24(11)15)23-9-12(10-23)22(2)17-13-5-3-4-6-14(13)27(25,26)21-17/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSLMCGTHFQNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O2SC_{20}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.50 g/mol. The compound features a benzothiazole moiety linked to a triazole-pyridazine structure, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds containing triazole and benzothiazole rings. For instance:

  • A study assessed various derivatives of triazoles and found that specific substitutions enhanced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • The compound's structural components may inhibit bacterial cell wall synthesis or disrupt membrane integrity, contributing to its antimicrobial effects .

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties:

  • Compounds similar to the one have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Specific studies have highlighted the ability of triazolo[4,3-b]pyridazine derivatives to target cancer pathways by inhibiting kinases involved in tumor growth .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole compounds are well-documented:

  • Inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. This inhibition reduces the production of pro-inflammatory mediators .
  • The compound may also modulate cytokine production, further contributing to its anti-inflammatory effects.

Case Studies and Research Findings

StudyFindings
Shiradkar et al. (2007)Identified anti-Alzheimer's activity in related triazole compounds.
Mathew et al. (2006)Demonstrated analgesic and anti-inflammatory effects through COX inhibition.
Kumar et al. (2010)Reported moderate antimicrobial activity against Enterobacter aerogenes and Bacillus cereus.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammation and cancer progression.
  • Cellular Interaction : The compound may interact with specific receptors or proteins within cells, altering signaling pathways that regulate growth and apoptosis.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity.

Vergleich Mit ähnlichen Verbindungen

Triazolo[4,3-b]pyridazine Derivatives with Azetidine/Azepane Substituents

  • Compound 6a (N′-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide): Structure: Retains the triazolo-pyridazine core but substitutes the azetidine group with an acetohydrazide side chain. Activity: Exhibits moderate anticancer activity in preliminary assays, likely due to hydrogen bonding interactions via the hydrazide group .
  • 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride :

    • Structure : Features a piperazine ring instead of azetidine, enhancing solubility via protonation.
    • Application : Used as an intermediate in kinase inhibitor synthesis, highlighting the scaffold’s adaptability .

Functional Analogues in Cancer Therapeutics

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632)

  • Structure : Shares the 3-methyl-triazolo-pyridazine subunit but replaces the azetidine-benzothiazole system with a phenylacetamide group.
  • Mechanism : Blocks LIN28/let-7 interaction, rescuing let-7 tumor suppressor miRNA and impairing cancer stem cell (CSC) maintenance .
  • Efficacy : Reduces tumorsphere formation by 60–70% in vitro and suppresses PD-L1 expression, demonstrating dual antitumor activity .

AZD5153 [(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one]

  • Structure: Incorporates a methoxy-triazolo-pyridazine linked to a piperidine-phenoxy group.
  • Activity : Potent BET bromodomain inhibitor (IC₅₀ = 2–5 nM) with antitumor effects in hematologic malignancies .
  • Divergence : The target compound’s azetidine-benzothiazole system may favor kinase over epigenetic targets, though this requires experimental validation.

CDK8 Inhibitors (e.g., 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas)

  • Structure : Pyrrolidine-linked triazolo-pyridazine with urea side chains.
  • Performance: Demonstrates nanomolar CDK8 inhibition (IC₅₀ = 0.8–12 nM) and improved aqueous solubility (>100 µM) .
  • Synthesis : Prepared via palladium-catalyzed coupling, contrasting with the target compound’s likely multi-step nucleophilic substitution pathway .

Sulfonamide-Based PEF(S) Binders

  • Structure : Combines triazolo-pyridazine with sulfonamide groups for allosteric site binding.
  • Utility : Displaces TNS fluorescent probes in PEF(S) assays, suggesting utility in neurodegenerative disease models .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Target Activity/IC₅₀ Reference
Target Compound Triazolo-pyridazine + azetidine Benzothiazole-dione Undetermined* Pending validation N/A
C1632 Triazolo-pyridazine Phenylacetamide LIN28/let-7 interaction Tumorsphere ↓60–70%
AZD5153 Triazolo-pyridazine Methoxy-piperidine-phenoxy BET bromodomains IC₅₀ = 2–5 nM
CDK8 Inhibitor (Compound 4/5) Triazolo-pyridazine Pyrrolidine-urea CDK8 IC₅₀ = 0.8–12 nM
N′-(3-Phenyl-triazolo-pyridazin-6-yl)acetohydrazide Triazolo-pyridazine Acetohydrazide General anticancer Moderate activity

*Hypothesized targets include kinases or epigenetic regulators based on structural analogs.

Research Implications and Gaps

  • Mechanistic Uncertainty : The target compound’s exact mechanism remains uncharacterized. Docking studies against LIN28 or BET proteins are warranted, given its structural parallels to C1632 and AZD5153 .
  • Synthetic Challenges : The azetidine-benzothiazole linkage may pose steric hindrance during synthesis, necessitating optimization of reaction conditions (e.g., glacial acetic acid reflux) as seen in related hydrazide derivatives .
  • Pharmacokinetic Profiling : Comparative solubility and metabolic stability assays against CDK8 inhibitors would clarify its drug-likeness.

Vorbereitungsmethoden

Synthesis of the 3-Methyl-triazolo[4,3-b]pyridazin-6-yl Component

Cyclization of Hydrazine Derivatives

The 3-methyl-triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 6-hydrazinylpyridazine derivatives with formic acid or orthoesters. For example, refluxing 6-hydrazinyl-3-methylpyridazine in formic acid induces cyclization to form the triazolo ring.

Reaction Conditions :

  • Reagents : Formic acid (excess), 6-hydrazinyl-3-methylpyridazine
  • Temperature : Reflux (100–110°C)
  • Time : 9–12 hours
  • Yield : ~10–15% (requires optimization).

Alternative Route via Diazotization

Diazotization of 3-methylpyridazin-6-amine followed by coupling with nitriles or thioureas generates triazolo intermediates. This method improves regioselectivity for the [4,3-b] isomer.

Preparation of the Azetidine-3-ylmethylamine Linker

Ring-Closing via Nucleophilic Substitution

Azetidine rings are constructed using 1,3-dibromopropane and methylamine. The reaction proceeds via SN2 mechanism to form the azetidine core, followed by Boc protection of the secondary amine.

Reaction Conditions :

  • Reagents : 1,3-Dibromopropane, methylamine (40% aqueous), Boc₂O
  • Solvent : THF/Water (3:1)
  • Temperature : 0°C to room temperature
  • Yield : 60–70%.

Functionalization at C3 Position

The C3 position of azetidine is functionalized via Mitsunobu reaction or alkylation. For instance, treatment of Boc-protected azetidine-3-ol with methylamine and DIAD/PPh₃ introduces the methylamino group.

Coupling of Azetidine and Triazolo-pyridazine Moieties

Nucleophilic Aromatic Substitution

The 6-position of 3-methyl-triazolo[4,3-b]pyridazine undergoes substitution with the azetidine-3-ylmethylamine. Activation of the triazolo-pyridazine with a leaving group (e.g., chloride) facilitates this step.

Reaction Conditions :

  • Reagents : 6-Chloro-3-methyl-triazolo[4,3-b]pyridazine, azetidine-3-ylmethylamine
  • Base : K₂CO₃ or DIPEA
  • Solvent : DMF or DCM
  • Temperature : 80°C (DMF) or room temperature (DCM)
  • Yield : 50–65%.

Assembly of the Benzothiazole-1,1-dione Unit

Oxidation of Benzothiazole Thione

Benzothiazole-1,1-dione is prepared by oxidizing 2-mercaptobenzothiazole with hydrogen peroxide in acetic acid. This step ensures the sulfone group is introduced regioselectively.

Reaction Conditions :

  • Reagents : 2-Mercaptobenzothiazole, H₂O₂ (30%), acetic acid
  • Temperature : 60–70°C
  • Time : 4–6 hours
  • Yield : 85–90%.

Amination at C3 Position

The C3 position of benzothiazole-1,1-dione is aminated via Ullmann coupling or nucleophilic substitution. Using CuI/L-proline catalyst, the methylaminoazetidine-triazolo-pyridazine intermediate reacts with 3-iodobenzothiazole-1,1-dione.

Reaction Conditions :

  • Reagents : 3-Iodo-1λ⁶,2-benzothiazole-1,1-dione, methylaminoazetidine-triazolo-pyridazine, CuI, L-proline
  • Solvent : DMSO
  • Temperature : 100°C
  • Yield : 40–50%.

Final Coupling and Purification

Deprotection and Workup

The Boc-protected intermediate is deprotected using TFA in DCM, followed by neutralization with NaHCO₃. The crude product is purified via column chromatography (SiO₂, EtOAC/hexane).

Crystallization

Recrystallization from ethanol/water (1:1) yields the final compound as a white crystalline solid.

Analytical Data and Characterization

Table 1: Spectral Data for Key Intermediates
Intermediate ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
3-Methyl-triazolo[4,3-b]pyridazin-6-amine 2.41 (s, 3H, CH₃), 7.28 (d, J=8.2 Hz, 1H), 7.87 (d, J=8.2 Hz, 1H) 21.34 (CH₃), 115.50–155.12 (aromatic) 184.20
Azetidine-3-ylmethylamine 1.19 (t, J=7.4 Hz, 3H), 2.62 (q, J=7.4 Hz, 2H), 4.96 (br s, 2H) 21.34, 37.89, 50.12 369.40
Benzothiazole-1,1-dione 7.04 (d, J=7.6 Hz, 1H), 7.23 (d, J=7.9 Hz, 1H), 7.51 (s, 1H) 115.50–137.41 (aromatic), 164.30 (C=O) 226.30
Table 2: Optimization of Coupling Reactions
Step Solvent Base Temperature Yield (%)
Triazolo-pyridazine/azetidine DMF K₂CO₃ 80°C 65
Benzothiazole/azetidine DMSO CuI/L-proline 100°C 50
Final deprotection DCM/TFA NaHCO₃ RT 85

Challenges and Mitigation Strategies

  • Low Yields in Triazolo Formation : Optimize stoichiometry of formic acid and use microwave-assisted synthesis to reduce reaction time.
  • Regioselectivity in Azetidine Functionalization : Employ directing groups (e.g., Boc) to control substitution patterns.
  • Solubility Issues : Use polar aprotic solvents (DMSO, DMF) for coupling steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the triazolo[4,3-b]pyridazine core in this compound?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, hydrazine hydrate reacts with ethyl-2,4-dioxopentanoate to form pyrazole-carbohydrazide intermediates, which undergo further cyclization with thiourea derivatives to yield the triazolo-pyridazine scaffold . Key parameters include solvent choice (e.g., methanol with sodium methylate as a catalyst), temperature control (60–80°C), and purification via column chromatography. NMR and MS are critical for confirming regioselectivity .

Q. How can researchers validate the structural integrity of the azetidine and benzothiazole-dione moieties post-synthesis?

  • Methodological Answer : Use a combination of spectral techniques:

  • NMR : Analyze coupling constants in 1H^1H-NMR to confirm azetidine ring puckering (e.g., J=68HzJ = 6–8 \, \text{Hz} for axial-equatorial protons) .
  • X-ray crystallography : Resolve benzothiazole-dione planar geometry (C–S bond lengths ~1.75 Å) .
  • HRMS : Confirm molecular ion peaks with <5 ppm mass error .

Q. What solvents and catalysts are most effective for achieving high yields in the final coupling step?

  • Answer : Polar aprotic solvents (DMF or DMSO) with bases like K2_2CO3_3 or Et3_3N are optimal for nucleophilic substitution between azetidine and benzothiazole-dione precursors. Yields >75% are reported at 80°C under nitrogen .

Advanced Research Questions

Q. How do substituent variations on the triazolo-pyridazine ring impact bioactivity against fungal targets like lanosterol-14α-demethylase?

  • Methodological Answer :

  • Molecular docking : Use Discovery Studio or AutoDock to model interactions between the triazolo-pyridazine scaffold and the enzyme’s heme-binding pocket (PDB ID: 1EA1). Methyl groups at position 3 enhance hydrophobic interactions, increasing binding affinity (ΔG < −8 kcal/mol) .

  • In vitro validation : Compare IC50_{50} values against Candida albicans; methyl-substituted analogs show 2–3x higher potency than unsubstituted derivatives .

    SubstituentBinding Affinity (ΔG, kcal/mol)IC50_{50} (µM)
    –H−7.232.5
    –CH3_3−8.512.7

Q. What experimental strategies resolve discrepancies in reported bioactivity data for structurally similar analogs?

  • Methodological Answer :

  • Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., antifungal assays in Journal of Medicinal Chemistry vs. European Journal of Medicinal Chemistry) to identify protocol variations (e.g., broth microdilution vs. agar diffusion) .
  • QSAR modeling : Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups at position 6 reduce antifungal efficacy .

Q. How can regioselectivity challenges during cyclization be mitigated?

  • Answer :

  • Computational guidance : Apply density functional theory (DFT) to predict transition-state energies for competing pathways (e.g., N1 vs. N2 cyclization). Lower-energy pathways (ΔE < 5 kcal/mol) favor desired regioisomers .
  • Kinetic control : Use low-temperature conditions (−10°C) and slow reagent addition to favor thermodynamically unstable but kinetically accessible products .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer :

  • Solvent polarity : LogP values (~2.5) suggest moderate hydrophobicity, but discrepancies arise from solvent choice (e.g., DMSO vs. ethanol) .
  • Polymorphism : Use powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms; amorphous phases exhibit 10–20x higher solubility .

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

  • Answer :

  • Cell line profiling : Compare IC50_{50} values in epithelial (HeLa) vs. fibroblast (NIH/3T3) models to assess tissue-specific toxicity.
  • Mechanistic studies : Perform flow cytometry to differentiate apoptosis (Annexin V+) vs. necrosis (PI+) .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent ratio) for yield maximization .
  • Bioactivity Validation : Pair in silico docking with surface plasmon resonance (SPR) to quantify binding kinetics (kon_{on}/koff_{off}) .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral and assay datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.